molecular formula C9H13NO2 B1345439 2-(3,3-Dimethylbutyryl)oxazole CAS No. 898759-18-7

2-(3,3-Dimethylbutyryl)oxazole

Cat. No.: B1345439
CAS No.: 898759-18-7
M. Wt: 167.2 g/mol
InChI Key: LJIPEBTUFPMBKT-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyryl)oxazole is a heterocyclic organic compound belonging to the oxazole family. It contains both nitrogen and oxygen atoms within its ring structure, making it a significant compound in the field of organic chemistry. This compound has garnered attention due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazoles, including 2-(3,3-Dimethylbutyryl)oxazole, can be achieved through various methods. One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) in the presence of a base . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .

Industrial Production Methods: Industrial production of oxazoles often involves the use of catalytic systems to enhance yield and selectivity. For instance, palladium-catalyzed arylation of oxazoles is a widely used method in industrial settings . The use of ionic liquids as solvents has also been explored to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylbutyryl)oxazole undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups into the oxazole ring.

    Reduction: Reduction reactions can convert oxazole derivatives into more saturated compounds.

    Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups into the oxazole ring .

Scientific Research Applications

2-(3,3-Dimethylbutyryl)oxazole has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Oxazole derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including diabetes and inflammation.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyryl)oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives can inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound may also interact with cellular receptors to modulate biological responses, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 2-(3,3-Dimethylbutyryl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it may exhibit enhanced stability and selectivity in certain reactions .

Properties

IUPAC Name

3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIPEBTUFPMBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642057
Record name 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-18-7
Record name 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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